molecular formula C13H21N3O B14164413 6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one CAS No. 91680-20-5

6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one

Cat. No.: B14164413
CAS No.: 91680-20-5
M. Wt: 235.33 g/mol
InChI Key: CXJMPLVBRGXXRH-UHFFFAOYSA-N
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Description

6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one is a heterocyclic compound that features a spiro connection between a cyclohexane ring and a pyrido[4,3-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where the compound is formed by the aminomethylation of a precursor molecule. The reaction typically involves the use of formaldehyde and methylamine in an alcoholic solvent such as methanol . The reaction conditions, including temperature and reaction time, can be optimized to achieve the best yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions, including solvent choice, temperature, and reaction time, can vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6’-methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-heterocyclic systems, such as:

Uniqueness

6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one is unique due to its specific spiro connection and the presence of a methyl group at the 6’ position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

91680-20-5

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

6-methylspiro[3,5,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C13H21N3O/c1-16-8-5-11-10(9-16)12(17)15-13(14-11)6-3-2-4-7-13/h14H,2-9H2,1H3,(H,15,17)

InChI Key

CXJMPLVBRGXXRH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=O)NC3(N2)CCCCC3

Origin of Product

United States

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